3-Decylphenol

Description

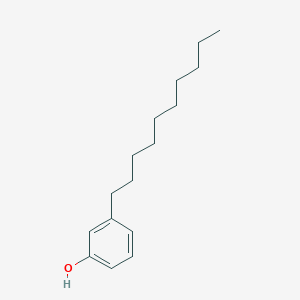

Structure

3D Structure

Properties

IUPAC Name |

3-decylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h10,12-14,17H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMIBYZWBMSUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Classical and Contemporary Synthetic Routes to 3-Decylphenol

The synthesis of alkylphenols, including this compound, is predominantly achieved through the alkylation of phenol (B47542). However, achieving meta-substitution selectively presents a significant challenge, often necessitating multi-step approaches.

The most direct method for synthesizing alkylphenols is the Friedel-Crafts alkylation of phenol. slchemtech.com This electrophilic aromatic substitution reaction typically involves reacting phenol with an alkylating agent, such as an alkene (e.g., 1-decene), an alcohol (e.g., 1-decanol), or an alkyl halide, in the presence of an acid catalyst. jk-sci.com

The mechanism involves the generation of a carbocation or a related electrophilic species from the alkylating agent, which is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strong ortho-, para-director, meaning that direct alkylation tends to produce 2-decylphenol and 4-decylphenol as the major products. Obtaining the meta-isomer, this compound, in high yield through this direct route is challenging and generally requires specific catalysts or reaction conditions that can overcome the inherent directing effects of the hydroxyl group. Polyalkylation is also a common side reaction, which can be minimized by using a molar excess of the phenol relative to the alkylating agent. google.com

To overcome the selectivity challenges of direct alkylation, multi-step synthetic sequences are often employed to produce specific isomers like this compound. These methods offer greater control over the final product structure.

Grignard Reaction: A versatile multi-step approach could involve the use of a Grignard reagent. gustavus.educhemistrysteps.com For instance, a plausible route might start with 3-bromophenol. The hydroxyl group would first be protected (e.g., as a methyl ether) to prevent it from reacting with the Grignard reagent. The resulting 3-bromoanisole can then be reacted with magnesium metal to form the corresponding Grignard reagent, 3-methoxyphenylmagnesium bromide. This organometallic compound could then be reacted with a decyl-containing electrophile, such as decanal. Subsequent oxidation of the resulting secondary alcohol to a ketone, followed by a reduction of the carbonyl group (e.g., via Wolff-Kishner or Clemmensen reduction) would yield the decyl chain. A final deprotection step to remove the methyl group from the hydroxyl function would yield the target this compound. Each step in this sequence requires careful optimization to ensure high yields. youtube.comorgsyn.orgmasterorganicchemistry.com

Oxidation and Aromatization: Another strategy involves the construction of a substituted cyclohexane ring followed by aromatization. This could involve the alkylation of a cyclohexanone derivative with a decyl group. The resulting decyl-substituted cyclohexanone can then be subjected to a dehydrogenation reaction to form the aromatic phenol ring. researchgate.net Catalysts such as palladium on carbon (Pd/C) are often used for such aromatization steps, typically at elevated temperatures. researchgate.net This method can offer good control over the substitution pattern depending on the structure of the starting cyclohexanone.

Homogeneous Catalysts: Traditional Friedel-Crafts alkylation employs homogeneous Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), or Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). slchemtech.com While effective, these catalysts can be highly corrosive and difficult to separate from the reaction mixture, often leading to significant waste generation from neutralization and workup procedures.

Heterogeneous Catalysts: Modern approaches increasingly favor solid acid catalysts due to their environmental and operational advantages. These include zeolites, acidic clays (e.g., montmorillonite), and sulfonic acid ion-exchange resins like Amberlyst-15. researchgate.netgoogle.com These solid catalysts are generally less corrosive, can be easily separated from the product by filtration, and are often reusable, which simplifies the process and reduces waste. google.com For example, a process for preparing dodecylphenol, a closely related compound, uses dried activated clay as a catalyst for the reaction between phenol and 1-dodecene. The use of specific zeolites with defined pore structures can also influence the isomeric selectivity of the alkylation product. pnnl.gov

Table 1: Comparison of Catalysts in Phenol Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, well-understood mechanism | Corrosive, difficult to separate, stoichiometric amounts often needed, moisture sensitive |

| Homogeneous Brønsted Acids | H₂SO₄, H₃PO₄, HF | Low cost, effective | Highly corrosive, significant waste generation (acid sludge), environmental concerns |

| Heterogeneous Solid Acids | Zeolites, Acidic Clays, Sulfonated Resins (e.g., Amberlyst-15) | Reusable, non-corrosive, easy separation, potential for shape selectivity | Lower activity than some homogeneous catalysts, potential for deactivation, higher initial cost |

Green Chemistry Principles in this compound Production Research

The production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are highly relevant to the synthesis of this compound. yale.edusigmaaldrich.com

Research focuses on developing synthetic routes that are safer and more sustainable. A key area of improvement is the replacement of hazardous catalysts. Shifting from corrosive and waste-generating homogeneous acids like H₂SO₄ and AlCl₃ to reusable solid acid catalysts is a primary example of a greener approach. skpharmteco.com Solid acids minimize waste by eliminating the need for quenching and neutralization steps and can often be regenerated and reused multiple times. acs.org

Furthermore, the selection of solvents and reaction conditions is critical. Green chemistry promotes the use of safer, non-toxic solvents or, ideally, solvent-free reaction conditions. acs.org Designing processes that operate at lower temperatures and pressures also contributes to a better environmental profile by reducing energy consumption. epa.gov

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula for calculating percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 omnicalculator.com

A higher atom economy signifies a more efficient and less wasteful process. libretexts.org

Addition Reactions: The direct alkylation of phenol with 1-decene to produce this compound is an example of an addition reaction. In theory, all atoms from both phenol and 1-decene are incorporated into the final product. This results in a theoretical atom economy of 100%, representing the ideal in green synthesis.

Table 2: Theoretical Atom Economy for Different Synthetic Routes to this compound

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Alkylation with Alkene | Phenol (C₆H₆O) + 1-Decene (C₁₀H₂₀) | This compound (C₁₆H₂₆O) | None | 100% |

| Alkylation with Alkyl Halide | Phenol (C₆H₆O) + 1-Chlorodecane (C₁₀H₂₁Cl) | This compound (C₁₆H₂₆O) | HCl | 86.7% |

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are centered on modifying its phenolic hydroxyl group and the aromatic ring. These modifications aim to introduce new functional groups that can lead to novel properties and applications.

The structural modification and functionalization of this compound can be approached through several established chemical strategies. These strategies often target either the hydroxyl group or the aromatic ring.

One common strategy involves the alkylation or acylation of the phenolic hydroxyl group to form ethers and esters, respectively. The Williamson ether synthesis, for instance, can be employed by first converting this compound to its corresponding phenoxide with a strong base, followed by reaction with an alkyl halide. libretexts.orgwikipedia.org This method allows for the introduction of a wide variety of alkyl groups, thereby modifying the compound's polarity and steric hindrance. Similarly, esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base.

Another key strategy is electrophilic aromatic substitution on the benzene (B151609) ring. The hydroxyl group is an activating, ortho-, para-directing group, which means that electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. stackexchange.com However, the existing decyl group at the meta position will also influence the regioselectivity of these reactions. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using elemental halogens and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of additional alkyl or acyl groups. However, Friedel-Crafts reactions on phenols can be complex due to the coordination of the Lewis acid catalyst with the phenolic oxygen. stackexchange.comjk-sci.com

A significant source of related alkylphenols is cardanol , which is derived from cashew nut shell liquid (CNSL). Cardanol is a mixture of 3-alkylphenols with C15 unsaturated side chains. nih.govrsc.org The chemical modification of cardanol provides a useful analogy for potential derivatization strategies for this compound. For example, the phenolic moiety of cardanol has been subjected to etherification, acylation, nitration, and sulfonation. nih.gov Furthermore, the unsaturation in the side chain of cardanol offers additional reaction sites, such as epoxidation. cureusjournals.com

Urushiol , the allergenic component of poison ivy, is another structurally related class of compounds, consisting of catechol derivatives with long alkyl chains. nih.govmfa.orgwikipedia.org The chemistry of urushiol, particularly reactions involving its catechol ring and alkyl side chain, can also inform potential derivatization pathways for this compound.

The following table summarizes some potential derivatization strategies applicable to this compound, drawing parallels from the chemistry of other alkylphenols.

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| Etherification (Williamson Synthesis) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I) | 3-Decyl-1-methoxybenzene | A general and versatile method for preparing ethers. libretexts.orgwikipedia.org |

| Esterification | Acyl chloride (e.g., acetyl chloride) or acid anhydride, in the presence of a base. | 3-Decylphenyl acetate | A common method to protect the hydroxyl group or modify solubility. |

| Nitration | Concentrated HNO3, concentrated H2SO4 | Mixture of nitro-3-decylphenols | The directing effects of both the hydroxyl and decyl groups will influence isomer distribution. |

| Halogenation | Br2, FeBr3 | Mixture of bromo-3-decylphenols | A standard method for introducing halogens onto an aromatic ring. |

| Mannich Reaction | Formaldehyde, secondary amine (e.g., dimethylamine), acid or base catalyst | Aminomethylated this compound derivatives | Introduces aminomethyl groups, which can serve as building blocks for more complex molecules. |

The exploration of novel derivative architectures of this compound is driven by the search for new materials and biologically active compounds. While specific examples for this compound are not extensively documented in the readily available literature, insights can be gained from related structures.

For instance, the synthesis of novel chemicals from cardanol has been a subject of research. Cardanol has been converted into various useful pharmaceutical drugs, such as norfenefrine and rac-phenylephrine, through a series of reactions including ethenolysis and hydroxyamination. rsc.org This suggests that this compound could serve as a precursor for the synthesis of other valuable small molecules.

Furthermore, cardanol has been used to create prepolymers for thermosetting resins through condensation reactions with formaldehyde. hep.com.cn This indicates a potential for this compound to be used in the development of new polymeric materials. The long decyl chain could impart properties such as hydrophobicity and flexibility to the resulting polymers.

The development of novel derivative architectures can also involve the introduction of multiple functional groups to create multifunctional molecules. For example, a derivative of this compound could be synthesized to contain both a chelating group and a polymerizable group, allowing for its incorporation into metal-scavenging resins.

The table below outlines some hypothetical novel derivative architectures based on this compound, inspired by the chemistry of related compounds.

| Derivative Architecture | Potential Synthetic Route | Potential Application |

| 3-Decyl-4-hydroxybenzoic acid | 1. Ortho-formylation of this compound 2. Oxidation of the formyl group | Precursor for liquid crystal polymers, pharmaceuticals. nih.govgoogle.comnih.gov |

| Poly(this compound-formaldehyde) | Condensation polymerization with formaldehyde | Component of resins and coatings. hep.com.cn |

| Azobenzene derivative of this compound | Diazotization of an aniline derivative followed by coupling with this compound | Photo-responsive materials. |

| This compound-based crown ether | Multi-step synthesis involving the reaction of derivatized this compound with polyethylene glycol derivatives | Selective ionophores for chemical sensors. |

Reaction Pathway Elucidation and Mechanistic Inorganic Chemistry

Understanding the reaction pathways and mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and controlling product selectivity.

The primary synthetic route to this compound is likely the Friedel-Crafts alkylation of phenol with a decyl-containing alkylating agent , such as 1-decene or 1-decanol, in the presence of an acid catalyst. jk-sci.com The mechanism of this electrophilic aromatic substitution reaction involves several key steps:

Generation of the Electrophile: In the case of an alkene like 1-decene, the acid catalyst protonates the double bond to form a secondary carbocation. Rearrangements to form a more stable carbocation are possible.

Electrophilic Attack: The electron-rich phenol ring attacks the carbocation. The hydroxyl group's activating and ortho-, para-directing effects favor attack at the positions ortho and para to it. However, the formation of the meta-substituted product, this compound, is less favored under kinetic control. Its formation might be influenced by thermodynamic control at higher temperatures or by the specific catalyst used.

Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the alkylated phenol.

It is important to note that the Friedel-Crafts alkylation of phenols can be complicated by several factors:

O-alkylation vs. C-alkylation: The phenoxide ion, which can form under basic conditions or be present in equilibrium, can undergo O-alkylation to form an ether. stackexchange.com

Polyalkylation: The introduction of one alkyl group can further activate the ring, leading to the addition of multiple alkyl groups. jk-sci.com

Catalyst Deactivation: The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, reducing its activity. stackexchange.com

Mechanistic studies of these reactions often employ techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring to identify intermediates and determine rate-limiting steps.

Computational chemistry, particularly Density Functional Theory (DFT) , has become a powerful tool for elucidating reaction mechanisms and predicting reaction outcomes. For the synthesis of this compound, computational approaches can be used to:

Model the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of reaction enthalpies and activation energies, providing insights into the feasibility and kinetics of different reaction pathways.

Investigate the regioselectivity of the alkylation reaction. By comparing the activation energies for attack at the ortho, meta, and para positions of phenol, the preferred site of alkylation can be predicted. These calculations can help to explain why this compound might be formed under specific conditions, even though it is not the kinetically favored product.

Study the role of the catalyst. Computational models can be used to understand how the catalyst interacts with the reactants and facilitates the reaction. This can aid in the design of more efficient and selective catalysts.

Explore alternative reaction pathways. Computational methods can be used to screen for novel synthetic routes that might be more efficient or environmentally friendly than traditional methods.

Molecular Interactions and Biological Activities Research Excluding Clinical Human Data

Fundamental Mechanisms of Biological Interaction

Understanding the fundamental mechanisms through which a compound interacts with biological systems is crucial for determining its potential applications and effects. For phenolic compounds in general, these interactions are often multifaceted, involving specific binding to proteins, modulation of enzyme activities, and alterations of cellular membranes.

Receptor binding assays are fundamental in pharmacology and toxicology to determine how a ligand, such as 3-Decylphenol, interacts with a biological receptor. These studies can reveal the affinity and specificity of the binding, providing insights into the compound's potential to elicit a biological response. Such interactions are governed by various non-covalent forces, including hydrogen bonds and hydrophobic interactions.

Currently, there is a notable absence of specific receptor binding studies for this compound in publicly available scientific literature. Research on other phenolic compounds, however, has demonstrated a wide range of receptor interactions.

Phenolic compounds are known to modulate the activity of various enzymes through competitive, non-competitive, or uncompetitive inhibition mechanisms. By binding to the active site or allosteric sites of an enzyme, these compounds can either enhance or reduce its catalytic activity, thereby influencing metabolic pathways.

As of now, specific studies detailing the interaction of this compound with any particular enzyme, or its mechanisms of enzyme modulation and inhibition, have not been published in peer-reviewed journals.

The interaction of phenolic compounds with cellular membranes can lead to a range of effects, from altering membrane fluidity to causing significant disruption and increasing permeability. These interactions are often influenced by the lipophilicity of the compound, which is determined by its chemical structure, such as the length of an alkyl chain.

Direct research on the membrane interaction and disruption dynamics of this compound is not currently available. Studies on similar phenolic compounds suggest that the decyl group of this compound would likely facilitate its insertion into the lipid bilayer, though the precise dynamics and consequences of this interaction remain to be experimentally determined.

Research on Biological Activity in Model Organisms (Non-Clinical)

Investigating the biological activity of a compound in model organisms is a critical step in assessing its potential for practical applications, such as in agriculture or as a therapeutic agent. This research often focuses on activities like antinematodal and antimicrobial effects.

Phytopathogenic nematodes are significant agricultural pests, and there is ongoing research into new, effective nematicides. Phenolic compounds, as a class, have been investigated for their potential to control these nematodes. The mechanisms of action can include direct toxicity, inhibition of egg hatching, and disruption of nematode mobility and feeding.

Specific research on the antinematodal activity of this compound against any phytopathogenic nematode species is not found in the current scientific literature. Therefore, no data on its efficacy, target nematode species, or mechanism of action can be provided at this time.

The antimicrobial properties of phenolic compounds are well-documented, with various phenols showing efficacy against a broad spectrum of bacteria, fungi, and viruses. The mechanisms underlying these activities often involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Despite the known antimicrobial potential of the broader class of phenolic compounds, there is a lack of specific studies investigating the antimicrobial activity of this compound. Consequently, there is no available data on its spectrum of activity, minimum inhibitory concentrations (MICs) against specific pathogens, or its precise mechanisms of antimicrobial action.

Antioxidant Activity Mechanisms (e.g., Free Radical Scavenging Pathways, Hydroxyl Radical Scavenging)

As a phenolic compound, this compound's antioxidant activity is fundamentally derived from its phenolic hydroxyl (-OH) group. This group can neutralize highly reactive free radicals by donating a hydrogen atom, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components. The primary mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). researchgate.net

In the Hydrogen Atom Transfer (HAT) pathway, the phenol (B47542) directly donates the hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical, which is less reactive due to the delocalization of the unpaired electron across the aromatic ring.

Equation: Phenol-OH + R• → Phenol-O• + RH

In the Single Electron Transfer-Proton Transfer (SET-PT) mechanism, the phenol first transfers an electron to the free radical, forming a phenol radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion, resulting in a stable phenoxyl radical and a neutralized species.

Equation: Phenol-OH + R• → [Phenol-OH]•+ + R- → Phenol-O• + RH

The efficiency of these pathways is influenced by factors such as the bond dissociation enthalpy (BDE) of the O-H bond. nih.gov A lower BDE facilitates easier hydrogen donation, enhancing antioxidant activity. nih.gov Phenolic compounds are effective scavengers of various reactive oxygen species (ROS), including the highly damaging hydroxyl radical (•OH). frontiersin.org The reaction with hydroxyl radicals is typically very fast, making phenols potent protectors against this specific type of oxidative stress. frontiersin.orgepa.gov The long alkyl (decyl) chain of this compound increases its lipophilicity, which may enhance its antioxidant activity within lipid-rich environments like cell membranes.

| Mechanism | Description | Key Factor |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond. |

| Single Electron Transfer-Proton Transfer (SET-PT) | An initial electron transfer from the phenol to the radical, followed by a proton transfer. | Ionization Potential (IP) of the phenol. |

Endocrine System Interaction Research (Focus on Molecular Mechanisms, Excluding Adverse Effects/Clinical Outcomes)

Alkylphenols, the chemical class to which this compound belongs, are recognized as endocrine-disrupting chemicals (EDCs). nih.gov These molecules can interfere with the body's hormonal systems through various molecular mechanisms, primarily by mimicking or blocking the action of natural hormones like estrogen. nih.gov

Endocrine disruptors can alter the production of steroid hormones by affecting the expression and activity of key enzymes in the steroidogenesis pathway. nih.gov The human adrenocortical carcinoma cell line (H295R) is a widely used in-vitro model to study such effects because it expresses the full suite of enzymes necessary for steroid biosynthesis. nih.govresearchgate.net

Studies on similar EDCs, such as Bisphenol A (BPA), have shown that they can decrease the production of androgens (e.g., testosterone) and corticosteroids (e.g., cortisol) by altering the expression of genes that code for steroidogenic enzymes. researchgate.net It is hypothesized that this compound could exert similar effects by modulating the transcription of genes for critical enzymes, thereby disrupting the normal balance of hormone production. nih.gov

| Enzyme | Function in Steroidogenesis | Potential Impact of EDCs |

|---|---|---|

| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone (B344588) (rate-limiting step). | Altered expression can reduce overall steroid synthesis. |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Essential for producing cortisol and sex hormones (androgens and estrogens). | Inhibition can shift hormone production away from sex hormones. researchgate.net |

| HSD3B2 (3β-hydroxysteroid dehydrogenase) | Converts pregnenolone to progesterone. | Modulation affects the production of all subsequent steroids. |

| CYP19A1 (Aromatase) | Converts androgens to estrogens. | Inhibition or induction can alter the androgen-to-estrogen ratio. |

The primary mechanism by which estrogenic EDCs like alkylphenols exert their effects is through direct interaction with hormone receptors, particularly the estrogen receptors alpha (ERα) and beta (ERβ). frontiersin.org The chemical structure of this compound, featuring a phenol ring, allows it to mimic the natural hormone 17β-estradiol. This structural similarity enables it to fit into the ligand-binding pocket of the estrogen receptor. researchgate.net

Upon binding, this compound can act as a receptor agonist, initiating the same cascade of cellular events as the natural hormone. This includes receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, which in turn modulates the transcription of estrogen-responsive genes. frontiersin.org The long, hydrophobic decyl chain of this compound likely contributes to its binding affinity within the hydrophobic ligand-binding pocket of the receptor. researchgate.net

Beyond direct interference with hormone synthesis, this compound may also affect the enzymatic pathways responsible for the metabolism and clearance of steroid hormones. Key enzymes in this process belong to the cytochrome P450 superfamily. opensciencepublications.com For instance, aromatase (CYP19A1) is a critical enzyme that converts androgens into estrogens. opensciencepublications.com

Chemicals that inhibit aromatase activity can lead to a decrease in estrogen levels and an accumulation of androgens. Conversely, chemicals that induce aromatase activity can increase the conversion of androgens to estrogens. EDCs have been shown to modulate the activity of these and other metabolic enzymes, thereby disrupting the delicate balance of active hormones in the body. researchgate.net Research on related bisphenols demonstrates that they can inhibit enzymes involved in estradiol (B170435) metabolism, leading to an accumulation of the hormone. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding and predicting the biological activity of chemicals based on their molecular structure. semanticscholar.orgiaea.org

For this compound, SAR analysis highlights several key structural features:

Phenolic Hydroxyl Group: This is the primary functional group responsible for both antioxidant activity (via hydrogen donation) and interaction with estrogen receptors (by mimicking the A-ring of estradiol). frontiersin.org

Alkyl Chain (Decyl Group): The length and lipophilicity (hydrophobicity) of the decyl chain are critical determinants of its biological activity. A longer alkyl chain generally increases the compound's ability to partition into biological membranes and enhances its binding affinity to the hydrophobic pockets of nuclear receptors. nih.gov

Substitution Position: The decyl group is attached at the meta- (3-) position on the phenol ring. The specific positioning of the alkyl chain (ortho-, meta-, or para-) influences the molecule's shape and how it fits into a receptor's binding site, thereby affecting its potency.

QSAR models use computational methods to create a mathematical relationship between chemical structure and biological activity. iaea.org For phenolic compounds, these models often use molecular descriptors such as the octanol-water partition coefficient (logP) to quantify lipophilicity, electronic descriptors to represent the reactivity of the hydroxyl group, and steric descriptors to define the molecule's shape. nih.gov Such models can be used to predict the endocrine-disrupting potential of untested alkylphenols like this compound based on a database of related compounds. nih.govresearchgate.net

Computational Models for Activity Prediction

Computational models are powerful tools for predicting the biological interactions of chemicals, reducing the need for extensive laboratory testing.

Molecular Docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein like the estrogen receptor. nih.govmdpi.com The model simulates the placement of the ligand into the receptor's three-dimensional structure and calculates a "docking score," which estimates the binding affinity. nih.gov This method can reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl group and specific amino acid residues (e.g., Glu353, Arg394 in ERα), that stabilize the ligand-receptor complex. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.govnih.gov For antioxidants, DFT is particularly useful for calculating the O-H Bond Dissociation Enthalpy (BDE). nih.govresearchgate.net A lower BDE value indicates that the hydrogen atom can be abstracted more easily, which corresponds to higher antioxidant activity via the HAT mechanism. researchgate.net DFT can also be used to calculate other parameters like ionization potential (IP), which is relevant for the SET-PT mechanism. nih.gov

| Computational Model | Purpose | Predicted Parameter | Relevance for this compound |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding. | Binding affinity, binding pose, key interactions. | Predicts binding to hormone receptors like ERα. mdpi.com |

| Density Functional Theory (DFT) | Calculates electronic properties of molecules. | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP). | Predicts antioxidant potential by modeling free radical scavenging ability. researchgate.net |

| QSAR | Relates chemical structure to biological activity. | Toxicity, receptor binding affinity, endocrine disruption potential. | Estimates biological activity based on structural descriptors. researchgate.net |

Identification of Key Structural Features for Biological Functionality

The biological functionality of 3-decanoylphenol, a member of the alkylphenol class, is intrinsically linked to its molecular structure. The key features that dictate its interactions with biological systems are the phenolic hydroxyl group, the ten-carbon alkyl chain, and the meta substitution pattern of the aromatic ring. The interplay of these components determines the compound's physicochemical properties, such as lipophilicity, and consequently its biological activity.

The hydroxyl group is a critical functional moiety, capable of acting as a hydrogen bond donor. This allows 3-decanoylphenol to interact with biological targets like enzymes and receptors that possess hydrogen bond acceptor sites. The acidity of the phenolic proton also enables it to participate in acid-base chemistry within biological environments.

The decyl chain , a ten-carbon alkyl group, is the primary determinant of the molecule's high lipophilicity. This long hydrocarbon tail facilitates the partitioning of 3-decanoylphenol into lipid-rich environments, such as cell membranes. The length and linearity of the alkyl chain are significant for various biological activities. Research on other alkylphenols has demonstrated that increasing the alkyl chain length can enhance antimicrobial and antioxidant activities up to an optimal length, after which a decline in activity is often observed. This "cutoff effect" is attributed to factors such as reduced solubility in aqueous media and steric hindrance at the target site. For instance, in a series of 4-alkylphenols, the bactericidal action was found to increase with the length of the alkyl chain.

The interplay between these structural features is summarized in the table below:

| Structural Feature | Role in Biological Functionality |

| Phenolic Hydroxyl Group | Hydrogen bond donor, enabling interaction with biological targets. |

| Decyl (C10) Alkyl Chain | Confers high lipophilicity, facilitating membrane interaction. Chain length influences the magnitude of biological activity. |

| Meta Substitution | Determines the specific three-dimensional shape and spatial relationship between the hydroxyl and decyl groups, affecting binding to target sites. |

In essence, the biological functionality of 3-decanoylphenol is a composite of the hydrogen-bonding capability of its hydroxyl group, the membrane-partitioning and space-filling properties of its long alkyl chain, and the specific geometric orientation dictated by the meta substitution pattern.

Conformational Analysis and its Influence on Activity

The biological activity of flexible molecules like 3-decanoylphenol is not only dependent on its static structure but also on its dynamic conformational behavior. The ability of the molecule to adopt various three-dimensional arrangements, or conformations, through rotation around its single bonds can significantly influence its interaction with biological targets.

The primary source of conformational flexibility in 3-decanoylphenol is the decyl chain . Rotation around the numerous carbon-carbon single bonds within this chain allows it to adopt a multitude of shapes, from a fully extended, linear conformation to more compact, folded forms. The specific conformation adopted at any given time is influenced by thermal energy and the surrounding environment.

The concept of a "bioactive conformation" is central to understanding the influence of conformational analysis on activity. This refers to the specific three-dimensional shape that a molecule adopts when it binds to its biological target. It is often the case that only one or a small subset of the possible conformations of a flexible molecule is responsible for its biological effect.

For 3-decanoylphenol, the extended conformation of the decyl chain would maximize its hydrophobic surface area, which may be favorable for insertion into a lipid bilayer or binding to a large hydrophobic pocket of a protein. Conversely, a more folded conformation might be required to fit into a more constrained binding site. The relative energies of these different conformations, and the energy barriers between them, will determine the probability of the molecule being in its bioactive conformation at the site of action.

Computational modeling techniques, such as molecular mechanics and molecular dynamics, can be employed to predict the preferred conformations of 3-decanoylphenol and to estimate the energy differences between them. Such studies, while not found specifically for 3-decanoylphenol in the reviewed literature, are crucial for rationalizing structure-activity relationships and for the design of new molecules with enhanced or more specific biological activities.

The potential influence of different conformations on biological activity is summarized below:

| Conformation | Potential Influence on Biological Activity |

| Extended Decyl Chain | Maximizes hydrophobic interactions, potentially favoring membrane disruption or binding to large, non-polar cavities in proteins. |

| Folded Decyl Chain | May be required for binding to more compact or specifically shaped receptor sites. |

| Orientation relative to Phenol Ring | The rotational position of the decyl chain can affect the presentation of the hydroxyl group for hydrogen bonding and the overall steric fit within a binding pocket. |

Environmental Dynamics and Biodegradation Research

Environmental Fate and Transport Studies

The environmental behavior of 3-Decylphenol is governed by its physicochemical properties, particularly the interplay between its hydrophobic ten-carbon alkyl chain and its polar phenolic group. These structural features dictate its movement, distribution, and persistence across different environmental compartments. cdc.govitrcweb.org

The mobility of this compound in the environment is expected to be low. Its long decyl chain imparts significant hydrophobicity, leading to a strong tendency to adsorb to organic matter in soil and sediment. cdc.gov This process, known as sorption, reduces its concentration in the aqueous phase and consequently limits its ability to leach through the soil profile into groundwater. cdc.govoregonstate.edu The potential for a chemical to move with water is inversely related to its sorption affinity; substances that bond tightly to soil particles are less mobile. cdc.govoregonstate.edu

Persistence, often expressed as a half-life, is the time required for half of the initial quantity of a substance to degrade. oregonstate.edu The persistence of alkylphenols is influenced by the length and branching of the alkyl chain. nih.gov Studies on similar compounds have shown that there can be a significant inverse correlation between the aerobic degradation rate and the size of the alkyl group. nih.gov Under anaerobic conditions, which are common in sediments and flooded soils, alkylphenols with long and branched alkyl chains are reported to be hardly degraded, suggesting a high potential for persistence in these environments. nih.gov Microbial degradation is a primary mechanism for the breakdown of such compounds in the environment. oregonstate.edu

Table 1: Conceptual Summary of this compound's Environmental Dynamics

This table outlines the expected behavior of this compound in various environmental compartments based on its chemical structure and principles of environmental fate for similar long-chain alkylphenols.

| Environmental Compartment | Expected Mobility | Expected Persistence | Governing Factors |

|---|---|---|---|

| Soil | Low | Moderate to High | High sorption to soil organic matter; biodegradation rate dependent on microbial activity and aerobic/anaerobic conditions. oregonstate.eduresearchgate.net |

| Water | Low (in water column) | Low (due to partitioning) | High tendency to partition from the water column to sediment and suspended organic particles; potential for photodegradation at the surface. cdc.gov |

| Sediment | Very Low | High | Strong accumulation in sediments due to high hydrophobicity; persistence is enhanced under anaerobic conditions typical of sediment layers. nih.gov |

The partitioning behavior of a chemical describes its distribution between different environmental phases, such as water and organic matter or water and air. cdc.govd-nb.info For this compound, the most significant partitioning processes are between water and organic carbon (found in soil and sediment) and between water and lipids (in living organisms).

Two key parameters describe this behavior:

Octanol-Water Partition Coefficient (Kow) : This value represents the ratio of a chemical's concentration in octanol (B41247) (a surrogate for fatty tissue) to its concentration in water at equilibrium. A high Kow value indicates a tendency for the chemical to bioaccumulate. cdc.gov Given its long alkyl chain, this compound is expected to have a high log Kow.

Organic Carbon-Water Partition Coefficient (Koc) : This coefficient indicates a chemical's tendency to adsorb to organic matter in soil and sediment. A high Koc value suggests the compound will be largely immobile in soil and will accumulate in sediment. cdc.gov Like Kow, the Koc for this compound is predicted to be high.

The partitioning of phenolic compounds can also be influenced by environmental factors such as pH, as the ionization of the hydroxyl group can affect water solubility and sorption behavior. researchgate.net

Table 2: Predicted Partitioning Coefficients for this compound

This table provides estimated values and interpretations for key partitioning coefficients based on the behavior of structurally similar long-chain alkylphenols.

| Parameter | Predicted Value Range | Interpretation and Environmental Significance |

|---|---|---|

| Log Kow | High (>4) | Indicates a strong tendency to partition from water into lipids, suggesting a potential for bioaccumulation in organisms. cdc.gov |

| Log Koc | High (>3.5) | Indicates strong binding to organic matter in soil and sediment, leading to low mobility and high accumulation in these compartments. cdc.govnih.gov |

Biodegradation Pathways and Microbial Metabolism

The ultimate fate of this compound in many environments is biodegradation, the breakdown of the molecule by microorganisms. researchgate.net This process is critical for removing the compound and preventing long-term accumulation. The specific pathways and efficiency of degradation depend on environmental conditions, particularly the presence or absence of oxygen.

Aerobic degradation , which occurs in the presence of oxygen, is generally the more rapid and efficient process for removing phenolic compounds. nih.govresearchgate.net The initial step in the aerobic breakdown of phenols is typically an oxygenation reaction catalyzed by a monooxygenase enzyme, such as phenol (B47542) hydroxylase. researchgate.netresearchgate.net This enzyme introduces a second hydroxyl group onto the aromatic ring, converting the this compound into a substituted catechol (a decyl-catechol). researchgate.netresearchgate.net This dihydroxylated intermediate is the central molecule that then undergoes ring cleavage. nih.gov

Anaerobic degradation occurs in environments without oxygen, such as deep sediments or waterlogged soils. researchgate.net This process is significantly slower than aerobic degradation for phenolic compounds. nih.gov The initial steps in anaerobic pathways are fundamentally different, as they cannot use molecular oxygen. Instead of hydroxylation, the degradation is often initiated by carboxylation, where carbon dioxide is added to the aromatic ring. nih.govd-nb.info The subsequent breakdown follows complex pathways involving multiple enzymatic steps carried out by specialized consortia of anaerobic bacteria. researchgate.net Studies on other alkylphenols have demonstrated that compounds with long alkyl chains are particularly resistant to anaerobic breakdown. nih.gov

Once the decyl-catechol intermediate is formed under aerobic conditions, the aromatic ring must be opened for degradation to proceed. This ring fission is accomplished by dioxygenase enzymes and can occur through two primary pathways. frontiersin.orgscispace.com

Ortho-Cleavage Pathway (Intradiol Fission) : In this pathway, the bond between the two hydroxyl groups of the catechol ring is broken. This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase . nih.govfrontiersin.org The product of this cleavage, a cis,cis-muconic acid derivative, is then further metabolized into intermediates of central metabolic cycles like the Krebs cycle, such as succinyl-CoA and acetyl-CoA. researchgate.netresearchgate.net

Meta-Cleavage Pathway (Extradiol Fission) : This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups. The key enzyme is catechol 2,3-dioxygenase , which results in the formation of a 2-hydroxymuconic semialdehyde derivative. frontiersin.orgnih.govresearchgate.net This compound is subsequently processed into metabolites like pyruvate (B1213749) and acetaldehyde, which also enter central metabolism. researchgate.net

The specific pathway utilized for the degradation of this compound depends on the microbial species present and the specific enzymatic systems they possess. scispace.comresearchgate.net Some microorganisms may use one pathway exclusively, while others have been shown to utilize both. frontiersin.org

A wide variety of microorganisms are capable of degrading phenolic compounds and are likely involved in the breakdown of this compound. These microbes possess the specialized enzymes required to initiate the attack on the aromatic ring and carry out its subsequent cleavage. researchgate.netijrrjournal.com

Key Microbial Genera:

Bacteria : The most extensively studied phenol-degrading organisms are bacteria. Genera known for this capability include Pseudomonas, Rhodococcus, Acinetobacter, Arthrobacter, Alcaligenes, Bacillus, and Sphingomonas. researchgate.netmdpi.com Notably, Sphingomonas species have been identified in the degradation of nonylphenol, another long-chain alkylphenol, suggesting their potential relevance for this compound. researchgate.net

Fungi and Yeasts : Various fungi and yeasts are also effective degraders of phenolic compounds. researchgate.net Genera such as Candida, Trichosporon, and Aspergillus have been reported to metabolize phenols. ijrrjournal.comethz.ch

Key Enzymes: The biodegradation of this compound relies on a sequence of key enzymes.

Phenol Hydroxylase (Phenol 2-Monooxygenase) : This enzyme catalyzes the first and often rate-limiting step in aerobic degradation: the hydroxylation of the phenol to a catechol. researchgate.netnih.gov

Catechol 1,2-Dioxygenase (C12O) : This is the critical enzyme for the ortho-cleavage pathway. mdpi.commdpi.com

Catechol 2,3-Dioxygenase (C23O) : This enzyme is essential for the meta-cleavage pathway. nih.govnih.gov

The presence and activity of these enzymes are often induced by the presence of the phenolic substrate. mdpi.com

Table 3: Key Microbial Genera and Enzymes in Phenol Biodegradation

This table lists microorganisms and enzymes known to be involved in the degradation of phenols and related aromatic compounds, which are expected to be key in the biodegradation of this compound.

| Microbial Genus | Typical Degradation Enzymes | Commonly Associated Pathway |

|---|---|---|

| Pseudomonas | Phenol Hydroxylase, C12O, C23O | Ortho and Meta nih.govnih.gov |

| Rhodococcus | Phenol Hydroxylase, C12O | Ortho mdpi.com |

| Acinetobacter | Phenol Hydroxylase, C12O | Ortho scispace.comnih.gov |

| Bacillus | C23O | Meta scispace.com |

| Alcaligenes | C12O | Ortho mdpi.com |

| Sphingomonas | Dioxygenases | Ortho and Meta ethz.ch |

Ecological Interaction Research (Focus on Environmental Processes, Not Toxicity Profiles)

The ecological interactions of this compound are largely dictated by its physicochemical properties, which influence its partitioning and persistence in different environmental compartments.

In aquatic environments, long-chain alkylphenols like this compound exhibit high hydrophobicity. This property leads to their strong tendency to partition from the water column and adsorb to suspended solids, sediments, and sludge. nih.govresearchgate.net The octanol-water partition coefficient (Kow) is a key indicator of this behavior, and for long-chain alkylphenols, these values are high, indicating a preference for organic phases over aqueous ones. nih.gov

In terrestrial ecosystems, the interaction of this compound with soil is significantly influenced by the soil's organic carbon content. thescipub.com Phenolic compounds can sorb to soil organic matter, which can reduce their mobility and bioavailability. thescipub.com The specific sorption mechanisms can include partitioning into the soil organic matter and interactions with the mineral surfaces of the soil. thescipub.com The persistence of long-chain alkylphenols in soil can be a concern, as they may accumulate and have long-term impacts on soil ecosystems.

The presence of this compound in aquatic and terrestrial environments can also influence microbial communities. While high concentrations can be toxic, some microorganisms have been shown to utilize alkylphenols as a carbon source, leading to their biodegradation. nih.gov

The hydrophobic nature of this compound suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment). Due to their lipophilicity, long-chain alkylphenols tend to accumulate in the fatty tissues of organisms. researchgate.net

Studies on related long-chain alkylphenols, such as nonylphenol, have demonstrated their bioaccumulation in various aquatic organisms, including fish. nih.govresearchgate.net The bioaccumulation factor (BAF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment, is a key metric for assessing this potential. For long-chain alkylphenols, BAFs can be substantial, indicating that even low environmental concentrations can lead to significant accumulation in organisms. ca.gov The accumulation of these compounds in organisms can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. service.gov.uk

Table 1: Bioaccumulation of Alkylphenols in Aquatic Organisms

| Organism | Alkylphenol | Tissue | Bioaccumulation Factor (BAF) | Reference |

|---|---|---|---|---|

| Bream (Abramis brama) | 4-Nonylphenol (B119669) | Not Specified | Variable, linked to sewage discharge | nih.gov |

| Perch (Lateolabrax japonicus) | Total Alkylphenols | Not Specified | Highest among tested species | researchgate.net |

| Fish (General) | Nonylphenol | Muscle | Up to 0.8 µg/kg | nih.gov |

Environmental Remediation and Bioremediation Strategies

Given the environmental concerns associated with long-chain alkylphenols, various remediation and bioremediation strategies have been investigated to remove them from contaminated environments.

Several advanced technologies have been developed for the degradation of phenolic compounds, including long-chain alkylphenols. These technologies often focus on the chemical oxidation of the pollutant into less harmful substances.

Advanced Oxidation Processes (AOPs) are a prominent group of technologies that utilize highly reactive radicals, such as hydroxyl radicals, to degrade organic pollutants. researchgate.netnih.gov AOPs that have been explored for phenol degradation include:

Ozonation: The use of ozone (O3) to oxidize phenolic compounds. nih.gov

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H2O2) and iron catalysts to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light. nih.gov

Photocatalysis: This technology employs semiconductor catalysts, such as titanium dioxide (TiO2), which, when irradiated with UV light, generate reactive oxygen species that degrade pollutants. mdpi.com

Electrochemical Oxidation: This method uses an electric current to drive oxidation reactions at an anode surface, leading to the degradation of organic compounds. nih.gov

These technologies have shown effectiveness in degrading a wide range of phenolic compounds, although their application to specific long-chain alkylphenols like this compound requires further investigation to optimize treatment conditions.

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. For long-chain alkylphenols, enhanced bioremediation strategies aim to overcome the limitations of natural attenuation.

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into a contaminated site to supplement the indigenous microbial population. frontiersin.org Research has identified various bacterial and fungal strains capable of degrading phenols and alkylphenols. nih.govacademicjournals.org For instance, certain soil fungi, such as Fusarium solani, have demonstrated the ability to degrade nonylphenol and octylphenol. nih.gov Pseudomonas species are also well-known for their ability to degrade phenolic compounds. nih.gov

Biostimulation , on the other hand, involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of the native microbial populations that are capable of degrading the target contaminants. frontiersin.org

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. nih.govepa.gov For water contaminated with organic pollutants, aquatic plants can absorb and metabolize these compounds. mdpi.comresearchgate.net Different mechanisms of phytoremediation include:

Phytodegradation: The breakdown of contaminants within plant tissues. researchgate.net

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is stimulated by the plant root zone (rhizosphere). researchgate.net

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the shoots. researchgate.net

While phytoremediation has shown promise for a range of organic pollutants, its specific application for this compound would depend on the plant species' ability to tolerate and metabolize this compound.

Table 2: Bioremediation Approaches for Phenolic Compounds

| Approach | Description | Target Compounds | Key Organisms/Plants | Reference |

|---|---|---|---|---|

| Bioaugmentation | Introduction of specific microorganisms | Phenols, Alkylphenols | Pseudomonas sp., Fusarium solani | nih.govfrontiersin.orgnih.gov |

| Biostimulation | Addition of nutrients to stimulate native microbes | Phenols, Alkylphenols | Indigenous soil and water microorganisms | frontiersin.org |

| Phytoremediation | Use of plants for remediation | Organic pollutants, including phenols | Various aquatic and terrestrial plants | nih.govepa.govresearchgate.net |

Applications in Materials Science and Industrial Processes Research Excluding Dosage/safety/clinical

Role in Surfactant and Detergent Chemistry

The amphiphilic nature of 3-Decylphenol is fundamental to its utility in surfactant and detergent chemistry.

This compound exhibits amphiphilicity due to its molecular structure, which comprises a hydrophilic phenolic hydroxyl group and a hydrophobic decyl alkyl chain ontosight.ai, ontosight.ai. This dual characteristic allows the molecule to interact favorably with both polar (e.g., water) and non-polar (e.g., oils) substances.

In aqueous solutions, when the concentration of this compound or its derivatives exceeds a specific threshold known as the Critical Micelle Concentration (CMC), these molecules undergo self-assembly. They arrange themselves into spherical or ellipsoidal aggregates called micelles. Within these micelles, the hydrophobic decyl tails are sequestered from the aqueous environment, forming an inner core, while the hydrophilic phenolic heads orient towards the surrounding water, forming an outer shell ontosight.ai, rjpdft.com, ijset.in, scienceinfo.com, dergipark.org.tr. This process is primarily driven by the hydrophobic effect, which minimizes the unfavorable contact between the non-polar alkyl chains and water molecules, thereby lowering the system's free energy jsirjournal.com. Research on related branched alkylphenols indicates that structural variations, such as branching in the alkyl chain, can influence the diffusion rates of surfactant molecules and consequently affect their wetting properties rsc.org.

Table 1: Amphiphilic Properties of Alkylphenols

| Property/Component | Description | Relevance to this compound |

| Hydrophobic Moiety | Long alkyl chain (e.g., decyl) | Provides lipophilicity and drives micelle formation by minimizing contact with water. |

| Hydrophilic Moiety | Phenolic hydroxyl group (-OH) on an aromatic ring | Enables interaction with polar solvents (water) and forms the outer shell of micelles. |

| Amphiphilicity | Dual nature (hydrophobic + hydrophilic) | Allows for adsorption at interfaces, reduction of surface tension, and self-assembly into aggregates like micelles. |

| Micelle Formation | Self-assembly into aggregates above CMC | Forms hydrophobic cores surrounded by hydrophilic shells in aqueous solutions. |

A key characteristic of surfactants is their ability to reduce the surface tension of liquids, a property crucial for applications like wetting, emulsification, and detergency ijset.in, scienceinfo.com. This compound, by adsorbing at the liquid-air interface, lowers the cohesive forces between solvent molecules.

Studies on derivatives, such as branched dodecyl phenol (B47542) polyoxyethylene ethers (b-DPEO10), have demonstrated significant surface activity. For instance, b-DPEO10 has been shown to reduce the surface tension of water to below 31.55 mN m⁻¹ at its CMC rsc.org, rsc.org. The CMC for this specific derivative was reported to be approximately 1.3 × 10⁻² g L⁻¹ at 25 °C rsc.org, rsc.org. Furthermore, research suggests that branched alkylphenol-based surfactants can exhibit superior wetting abilities compared to their linear counterparts rsc.org.

Table 2: Surface Tension Reduction by Alkylphenol Derivatives

| Surfactant Type | Surface Tension Reduction (mN m⁻¹) | Critical Micelle Concentration (CMC) | Temperature (°C) | Reference |

| b-DPEO10 (Branched Dodecyl Phenol Polyoxyethylene Ether, EO=10) | < 31.55 | ~1.3 × 10⁻² g L⁻¹ | 25 | rsc.org, rsc.org |

Note: b-DPEO10 is a derivative of branched dodecyl phenol, illustrating the surfactant properties achievable from alkylphenol structures.

Advanced Materials Development

The amphiphilic nature of this compound makes it a potential building block for the synthesis of advanced materials with tailored properties.

The amphiphilic characteristics of this compound can be exploited in the design and synthesis of amphiphilic polymers and copolymers ontosight.ai. These polymers, containing both hydrophilic and hydrophobic segments, are capable of self-assembling in aqueous environments into nanostructures such as polymeric micelles or polymersomes nih.gov, mdpi.com, rsc.org, mdpi.com. While specific polymerization reactions directly using this compound as a monomer are not extensively detailed in the provided literature, alkylphenols serve as common hydrophobic moieties in such polymer designs rsc.org. For example, branched dodecyl phenol (b-DP) has been utilized as a precursor in the synthesis of branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) through alkylation and subsequent ethylene (B1197577) oxide addition reactions, yielding non-ionic surfactants rsc.org.

Table 3: Synthesis of Amphiphilic Polymers Involving Alkylphenols

| Starting Material/Moiety | Polymerization Technique | Resulting Amphiphilic Polymer/Derivative | Application Context | Reference |

| Branched dodecyl phenol (b-DP) | Alkylation & Ethylene Oxide Addition | Branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) | Synthesis of non-ionic surfactants | rsc.org |

| Alkylphenols (general) | Various polymerization methods (e.g., ring-opening, RAFT) | Amphiphilic block copolymers | Design of materials with tailored hydrophobic/hydrophilic segments | ontosight.ai, nih.gov, mdpi.com, rsc.org, mdpi.com |

The chemical properties of this compound can be leveraged for modifying the surfaces of various materials ontosight.ai. Surface modification techniques aim to alter surface characteristics to enhance properties such as adhesion, wettability, or to impart specific functionalities numberanalytics.com, researchgate.net. Common methods include chemical modifications like grafting and coating, as well as physical methods such as etching or irradiation numberanalytics.com, researchgate.net. Given its amphiphilic nature, this compound could potentially be used to create surfaces with controlled hydrophobicity or to serve as an anchor for other functional molecules.

Table 4: Common Surface Modification Techniques

| Technique Category | Specific Techniques | Primary Mechanism | Application Goal | Reference |

| Chemical Modification | Grafting | Covalent attachment of molecules/polymers | Alter surface chemistry, improve biocompatibility/functionality | numberanalytics.com, researchgate.net, cankaya.edu.tr |

| Chemical Modification | Coating | Deposition of material layers | Alter surface properties, provide barrier | numberanalytics.com, researchgate.net, cankaya.edu.tr |

| Physical Modification | Etching | Removal of surface material | Alter surface topography | numberanalytics.com, researchgate.net |

| Physical Modification | Irradiation | High-energy radiation treatment | Modify surface roughness, chemistry | numberanalytics.com, researchgate.net |

| Surface Treatments | Plasma Surface Treatment | Surface activation/deposition | Modify surface chemistry/energy | numberanalytics.com, researchgate.net |

| Surface Treatments | Ion Implantation | Introduction of ions into surface | Alter surface properties (e.g., hardness, conductivity) | numberanalytics.com, cankaya.edu.tr |

Functional coatings are engineered materials designed to provide specific surface properties for enhanced performance and protection nih.gov. Ultraviolet (UV) absorbers are a critical class of additives used in coatings to protect materials from degradation caused by UV radiation longchangchemical.com. These compounds function by absorbing harmful UV light and dissipating the energy as heat through various photochemical mechanisms, such as excited-state intramolecular proton transfer (ESIPT) in hydroxybenzophenones or tautomerization in benzotriazoles longchangchemical.com. The photostability of these UV absorbers is paramount for their long-term effectiveness nih.gov, longchangchemical.com.

Phenolic compounds, in general, possess UV absorption capabilities nih.gov, researchgate.net. While specific research detailing the use of this compound as a UV absorber in coatings is not extensively covered in the provided snippets, its phenolic structure suggests a potential for such applications. For instance, optical brightening agents, which absorb UV light and re-emit visible light, are employed in coatings to improve brightness and hiding capacity mst.edu.

Catalysis and Chemical Processing Research

Research into alkylphenols, including decylphenols, touches upon their involvement in catalytic processes and their utility in chemical synthesis.

Direct evidence of this compound functioning as a catalyst or co-catalyst is not extensively detailed in the provided literature. However, catalysts play a crucial role in the synthesis of alkylphenols. For instance, the production of this compound and related compounds often involves catalytic alkylation reactions of phenol with decyl halides or other alkylating agents ontosight.ai. Furthermore, decylphenols, in general, have been identified as products arising from the catalytic conversion of palm oil, indicating their participation as either intermediates or end products within sophisticated catalytic processes syxbsyjg.com. This suggests that while this compound may not be the catalyst itself, its synthesis and presence in industrial streams are often linked to catalytic transformations.

This compound is primarily understood as a product of chemical synthesis. The typical route for its formation involves the alkylation of phenol, a process that can be facilitated by various catalysts ontosight.ai. Research into the synthesis of related 3-alkylphenols, such as 3-ethylphenol (B1664133) and 3-n-propylphenol, highlights the chemical methodologies employed, including techniques like cross-metathesis with alkenes or multi-step processes involving sulfonation followed by alkali fusion google.com. The broader field of chemical synthesis is continuously evolving, with advancements in continuous-flow systems offering improved efficiency and scalability for producing complex organic molecules rsc.org. The amphiphilic nature of this compound also suggests potential roles in reactions where interfacial properties are important, though specific applications in this regard require further investigation.

Agricultural Research Applications

The phenolic structure of this compound places it within a chemical class that has relevance in agricultural research, particularly concerning pest control and plant growth regulation.

While specific research directly investigating this compound as a pesticide or biocide was not found within the provided snippets, the broader class of phenolic compounds is recognized for exhibiting biocidal properties nih.govgbiosciences.com. Biocides are agents used to control or inhibit the growth of microorganisms, and their applications span various industries, including agriculture. Pesticides themselves are broadly defined to include compounds that regulate plant growth frontiersin.orgresearchgate.net. Therefore, the inherent phenolic structure of this compound suggests a potential, albeit unconfirmed by the provided data, for it to be explored for such activities.

Research into the interaction of substituted phenols with plant systems offers a context for understanding the potential role of compounds like this compound in plant growth regulation. Studies have investigated the metabolism of substituted phenols, specifically 2,6-disubstituted phenols, within plant tissues in relation to plant growth-regulating substances nih.gov. This line of research implies that the way plants metabolize and interact with phenolic compounds can influence their growth and physiological processes. Although direct studies on this compound's specific mechanisms in plant growth regulation were not detailed in the provided information, its classification as a substituted phenol suggests it could be a subject of interest for understanding these complex plant responses. General plant growth regulators, such as auxins, gibberellins, and cytokinins, are well-established in modulating plant development nih.govresearchgate.neteagri.org.

Advanced Analytical Methodologies for 3 Decylphenol Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating 3-Decylphenol from complex mixtures prior to its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the sample matrix and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the compound in a gaseous mobile phase followed by its detection by a mass spectrometer, which provides information on its mass-to-charge ratio and fragmentation pattern.

For the analysis of phenols, including alkylphenols like this compound, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. mendelnet.cz However, underivatized phenols can also be analyzed directly. slideshare.net The separation is typically achieved on a capillary column, such as a DB-5ms, which provides excellent separation of various phenolic isomers. manuallib.com

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺). The fragmentation pattern of phenols is characterized by the loss of a hydrogen atom to form an [M-1]⁺ ion, and more significantly, the loss of carbon monoxide (CO, M-28) and a formyl radical (HCO•, M-29). libretexts.orgdocbrown.info The decyl alkyl chain will also undergo characteristic fragmentation, typically involving the loss of alkyl fragments.

Table 1: Typical GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Description |

|---|---|

| GC Column | DB-5ms or similar non-polar to mid-polar capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (m/z) | 220 |

| Key Fragment Ions (m/z) | 107 (base peak, from cleavage of the C-C bond beta to the ring), 94, 65, 39 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of this compound in various environmental and biological samples. researchgate.netmsu.edu This technique is well-suited for compounds that are less volatile or thermally labile.

Sample preparation often involves a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences. dphen1.com For enhanced sensitivity and selectivity, pre-column derivatization with reagents like 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) can be utilized. mendelnet.cz

The chromatographic separation is typically performed on a reversed-phase column, such as a C18 column. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency. nih.govnih.gov Detection is commonly achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. dphen1.com

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution) |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| Precursor Ion ([M-H]⁻ or [M+H]⁺) | 219 (negative mode) or 221 (positive mode) |

| Product Ions | Dependent on collision energy, characteristic fragments of the alkylphenol structure |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound, providing detailed information about its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. mendelnet.cz Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. docbrown.info The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration. The protons of the decyl chain will appear in the upfield region, with the benzylic protons (adjacent to the aromatic ring) showing a characteristic chemical shift.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. docbrown.info The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon atom attached to the hydroxyl group being the most downfield. libretexts.org The carbons of the decyl chain will appear in the upfield aliphatic region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.6 - 7.2 | - |

| Hydroxyl Proton | 4.5 - 5.5 (variable) | - |

| Benzylic Protons (-CH₂-) | ~2.5 | ~35 |

| Alkyl Chain Protons (-CH₂-) | 1.2 - 1.6 | 22 - 32 |

| Terminal Methyl Protons (-CH₃) | ~0.9 | ~14 |

| Aromatic Carbons | - | 115 - 156 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. thermofisher.com For this compound, the absorption of UV radiation is primarily due to π → π* transitions within the benzene (B151609) ring, which acts as a chromophore. libretexts.orgyoutube.com

The spectrum of phenol (B47542) in a non-polar solvent typically shows a primary absorption band (λmax) around 270-275 nm. researchgate.netdocbrown.info The presence of an alkyl substituent, such as the decyl group in this compound, is expected to cause a small bathochromic (red) shift in the λmax due to its electron-donating inductive effect.

Table 4: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value/Range |

|---|---|

| λmax | ~275 - 280 nm |

| Electronic Transition | π → π* |

| Chromophore | Phenolic ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. epa.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info The C-O stretching vibration will appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the decyl chain appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is also valuable for identifying the functional groups in this compound. The aromatic ring vibrations are typically strong in the Raman spectrum. While the O-H stretch is generally weak in Raman, the C-H stretching vibrations and the fingerprint region provide a characteristic spectral signature of the molecule.

Table 5: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 (strong) |

| C-O | Stretching | 1200 - 1260 | Present |

Advanced Detection and Quantification Strategies

Recent advancements in analytical chemistry have paved the way for more precise and reliable measurement of this compound. These strategies are crucial for understanding its environmental fate, bioavailability, and potential impacts. The development of novel sensors and the refinement of trace analysis techniques are central to this progress.

Sensor Development Research